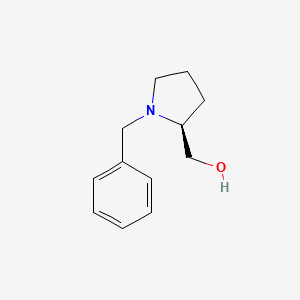

(S)-1-N-Benzyl-prolinol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(2S)-1-benzylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIQBJPTOXDDKA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352125 | |

| Record name | (S)-1-N-Benzyl-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-80-4 | |

| Record name | (S)-1-N-Benzyl-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Benzyl-prolinol

This technical guide provides a comprehensive overview of the core chemical properties, applications, and safety information for (S)-1-N-Benzyl-prolinol, a chiral amino alcohol derivative. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as (S)-(-)-1-Benzylpyrrolidine-2-methanol, is a versatile building block in organic synthesis.[1] It is a liquid at room temperature and is noted for its optical activity.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO[2] |

| Molecular Weight | 191.27 g/mol [2] |

| CAS Number | 53912-80-4[2] |

| Appearance | Liquid |

| Boiling Point | 115-120 °C at 0.5 mmHg[3] |

| Density | 1.08 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.541[4] |

| Optical Activity ([α]20/D) | -72.7° (neat) |

| Flash Point | 110 °C (closed cup) |

| Beilstein Registry Number | 3663640[2] |

| MDL Number | MFCD00011728[2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1][5]

| Safety Information | Details |

| Signal Word | Warning[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[1] |

| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask (US) or equivalent respirator.[7] |

| Storage | Store under an inert atmosphere (e.g., Argon), in a cool place (2-8°C).[7][8] The material is noted to be moisture-sensitive.[7] |

| Incompatibilities | Strong oxidizing agents.[5] |

Applications in Synthesis

This compound serves as a key chiral precursor in the synthesis of various complex organic molecules. Its primary applications include:

-

Peptide Synthesis: It is used in solution-phase peptide synthesis.

-

Precursor for Chiral Molecules: It is a starting material for the synthesis of proline-derived homochiral amine oxides and enantiomerically pure 3-hydroxypiperidine, a structural motif found in many natural products.[3]

-

Chiral Catalysis: Chiral amines and their derivatives are crucial as auxiliaries or ligands in asymmetric synthesis to produce specific enantiomers, which is vital in the pharmaceutical industry.[9][10]

References

- 1. N-苄基-L-脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-ベンジル-L-プロリノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Benzyl-L-prolinol , 97% , 53912-80-4 - CookeChem [cookechem.com]

- 4. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. bldpharm.com [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-N-Benzyl-prolinol: A Chiral Scaffold for Asymmetric Synthesis and Drug Discovery

(S)-1-N-Benzyl-prolinol (CAS No. 53912-80-4) , a derivative of the naturally occurring amino acid L-proline, stands as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine framework, endowed with a stereodefined carbinol moiety and an N-benzyl protecting group, renders it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the synthesis, properties, and multifaceted applications of this chiral building block, offering field-proven insights into its role in constructing complex molecular architectures with high stereochemical fidelity.

Physicochemical and Safety Profile

This compound is a viscous, pale yellow liquid at room temperature, characterized by its high boiling point and specific optical rotation, a direct consequence of its single enantiomer composition. A comprehensive summary of its physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53912-80-4 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol [1][2] |

| Appearance | Light orange to yellow to green clear liquid[2] |

| Boiling Point | 115-120 °C at 0.5 mmHg[1] |

| Density | 1.08 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.541[1] |

| Optical Rotation ([α]20/D) | -72.7° (neat)[1] |

| Flash Point | 110 °C (closed cup)[1] |

| Storage | Inert atmosphere, 2-8°C[3] |

From a safety perspective, this compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be employed when handling this compound.[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established, two-step process commencing from the readily available and inexpensive chiral pool starting material, L-proline. The causality behind this synthetic route lies in the strategic protection of the secondary amine followed by the reduction of the carboxylic acid, a robust and scalable approach to this valuable chiral alcohol.

Step 1: Synthesis of N-Benzyl-L-proline

This initial step involves the N-alkylation of L-proline with benzyl chloride. The use of a base is crucial to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the benzyl chloride.

Experimental Protocol:

-

To a solution of L-proline (1.0 eq.) in isopropanol, add potassium hydroxide (4.0 eq.).

-

Stir the mixture at 40°C until a clear solution is obtained.

-

Add benzyl chloride (1.5 eq.) to the reaction mixture and continue stirring at 40°C for 6 hours.

-

Upon completion, cool the reaction to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude product, which is then filtered and washed with acetone to afford N-Benzyl-L-proline as a white solid.

Step 2: Reduction of N-Benzyl-L-proline to this compound

The final step is the reduction of the carboxylic acid functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing the desired product in high yield.

Experimental Protocol:

-

In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of N-Benzyl-L-proline (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 16 hours.

-

Cool the reaction mixture in an ice bath and quench by the sequential and cautious addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture for 30 minutes, then filter the white precipitate.

-

Wash the filter cake with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

Applications in Asymmetric Catalysis

The true utility of this compound lies in its application as a chiral ligand and auxiliary in asymmetric synthesis. Its structure is adept at creating a chiral environment around a metallic or non-metallic center, thereby directing the stereochemical outcome of a reaction.

Role as a Chiral Ligand in Asymmetric Additions

This compound is a highly effective chiral ligand for the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental method for the synthesis of enantioenriched secondary alcohols, which are prevalent motifs in many natural products and pharmaceuticals.

Mechanism of Stereocontrol:

The catalytic cycle involves the formation of a chiral zinc-alkoxide complex between this compound and diethylzinc. This complex then coordinates with the aldehyde, arranging the reactants in a rigid, sterically defined transition state. The bulky N-benzyl group and the stereocenter of the prolinol backbone effectively shield one face of the aldehyde, forcing the nucleophilic ethyl group from diethylzinc to attack from the less hindered face. This facial discrimination is the origin of the high enantioselectivity observed in these reactions.

Table 2: Representative Data for the this compound Catalyzed Addition of Diethylzinc to Benzaldehyde

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5 | 0 | 24 | >95 | >90 |

Note: The data presented is representative of typical results for this class of reaction and may vary depending on the specific substrate and reaction conditions.

Significance in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to introduce stereocenters with high control is paramount in the synthesis of modern pharmaceuticals, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This compound serves as a key chiral building block for the synthesis of more complex proline derivatives that are incorporated into drug candidates. A notable example is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. Many ACE inhibitors, such as Captopril and Enalapril, feature a substituted proline moiety as a crucial component for binding to the active site of the enzyme. The synthesis of these proline-based ACE inhibitors often relies on enantiomerically pure starting materials derived from L-proline, highlighting the importance of chiral synthons like this compound in the pharmaceutical industry.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular structures. Its straightforward synthesis from an inexpensive natural amino acid, coupled with its efficacy as a chiral ligand and auxiliary, ensures its continued relevance in both academic research and industrial drug development. The principles of stereocontrol demonstrated with this compound are fundamental to the broader field of asymmetric catalysis, paving the way for the creation of novel, enantiomerically pure molecules with desired biological activities.

References

- 1. Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Amino Thiocyanates Derived from L-Prolinol [kci.go.kr]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of (S)-1-N-Benzyl-prolinol from L-Proline

This document provides an in-depth technical guide for the synthesis of (S)-1-N-Benzyl-prolinol, a valuable chiral building block, starting from the readily available and inexpensive amino acid, L-proline. This synthesis is a cornerstone for creating a variety of chiral ligands, auxiliaries, and organocatalysts that are pivotal in modern asymmetric synthesis.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but a deep dive into the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

The transformation from L-proline to this compound is efficiently achieved via a robust two-step synthetic sequence:

-

N-Benzylation: Introduction of a benzyl group onto the secondary amine of L-proline through nucleophilic substitution.

-

Reduction: Conversion of the carboxylic acid moiety of the resulting N-Benzyl-L-proline into a primary alcohol.

This guide will dissect each stage, providing detailed mechanistic insights, step-by-step protocols, and characterization data.

Part 1: N-Alkylation of L-Proline to (S)-1-Benzylpyrrolidine-2-carboxylic Acid

The initial step involves the protection of the secondary amine of L-proline with a benzyl group. This is a critical modification that not only prevents unwanted side reactions in subsequent steps but also modulates the steric and electronic properties of the molecule.[3]

Mechanistic Rationale and Experimental Design

The core of this transformation is a nucleophilic substitution reaction (SN2). The secondary amine of L-proline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

-

Choice of Base (Potassium Hydroxide): L-proline is a zwitterionic amino acid. The addition of a strong base like potassium hydroxide (KOH) serves two essential purposes. First, it deprotonates the carboxylic acid, forming a carboxylate salt which enhances solubility in the chosen solvent. More importantly, it deprotonates the ammonium group, liberating the lone pair on the nitrogen atom and significantly increasing its nucleophilicity for the attack on benzyl chloride. An excess of base is used to ensure the reaction proceeds to completion.[4]

-

Choice of Reagent (Benzyl Chloride): Benzyl chloride is an excellent electrophile for this reaction. The carbon-chlorine bond is polarized, and the benzylic position is activated towards SN2 displacement. Benzyl bromide can also be used and is sometimes more reactive.[4]

-

Solvent Selection (Isopropanol): Isopropanol is a suitable polar protic solvent that can dissolve both the L-proline salt and the benzyl chloride, facilitating the reaction. It also has a boiling point that allows for moderate heating to increase the reaction rate without requiring high-pressure apparatus.[4]

Experimental Protocol: N-Benzylation

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.

-

Heating: Gently heat the mixture to 40°C with stirring until a clear solution is obtained.

-

Reagent Addition: Add benzyl chloride (1.5 eq.) dropwise to the solution.

-

Reaction: Maintain the reaction temperature at 40°C and continue stirring for approximately 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 6 M hydrochloric acid (HCl) until the pH is between 4 and 6.[4]

-

Extraction & Precipitation: Add chloroform to the neutralized mixture and stir overnight. This step helps to separate the product from inorganic salts. The resulting precipitate (inorganic salts) is removed by filtration.

-

Isolation: Combine the organic phases and evaporate the solvent under reduced pressure. Treat the residue with cold acetone to precipitate the crude N-Benzyl-L-proline as a white solid.

-

Purification: Filter the solid product and wash with cold acetone to afford pure (S)-1-benzylpyrrolidine-2-carboxylic acid.[4]

Characterization of (S)-1-Benzylpyrrolidine-2-carboxylic Acid

The identity and purity of the intermediate product are confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [5][6] |

| Molecular Weight | 205.25 g/mol | [5][6] |

| Appearance | White solid | [4] |

| Melting Point | ~175 °C | [4] |

| ¹H NMR (300 MHz, D₂O) | δ 7.53 (s, br, 5H), 4.40 (s, 2H), 4.01 (dd, 1H), 3.73-3.58 (m, 1H), 3.38-3.21 (m, 1H), 2.62-2.41 (m, 1H), 2.27-1.89 (m, 3H) | [4] |

| ¹³C NMR (75 MHz, D₂O) | δ 173.54, 130.55, 130.05, 129.96, 129.25, 68.24, 58.30, 54.61, 28.79, 22.78 | [4] |

Part 2: Reduction to this compound

The second stage of the synthesis is the reduction of the carboxylic acid functional group to a primary alcohol. This transformation requires a potent reducing agent and careful handling due to the high reactivity of the reagents involved.

Mechanistic Rationale and Experimental Design

The reduction of a carboxylic acid is a challenging transformation that cannot be accomplished by milder reducing agents like sodium borohydride (NaBH₄).[7]

-

Choice of Reducing Agent (Lithium Aluminum Hydride): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides.[8] Its high reactivity necessitates the use of anhydrous solvents and careful, controlled reaction conditions.

-

Mechanism of Reduction: The reduction proceeds through several steps.[9]

-

Acid-Base Reaction: LiAlH₄ first reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas and form a lithium carboxylate salt.[9]

-

First Hydride Addition: A hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Intermediate Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced by another hydride addition to form an aluminum alkoxide intermediate.[7]

-

Work-up: A careful aqueous work-up is required to quench any excess LiAlH₄ and to protonate the alkoxide, yielding the final primary alcohol product.[8]

-

-

Solvent Selection (Anhydrous Diethyl Ether or THF): LiAlH₄ reacts violently with water and other protic solvents.[7] Therefore, the reaction must be carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: LiAlH₄ Reduction

Safety Precaution: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-3 eq.) in anhydrous diethyl ether.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve N-Benzyl-L-proline in anhydrous diethyl ether and add it slowly and dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the reaction temperature and avoid excessive gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Quench the reaction by the sequential, slow, and careful dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous sodium hydroxide (NaOH)

-

'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting mixture for 30 minutes, then filter off the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved by vacuum distillation.

Characterization of this compound

The final product is a liquid at room temperature, and its properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [10] |

| Molecular Weight | 191.27 g/mol | [10] |

| Appearance | Liquid | |

| Boiling Point | 115-120 °C / 0.5 mmHg | |

| Density | 1.08 g/mL at 25 °C | |

| Optical Rotation [α]20/D | -72.7° (neat) | |

| Refractive Index n20/D | 1.541 |

Visualizing the Synthesis

Overall Reaction Pathway

Caption: Two-step synthesis of this compound from L-proline.

Experimental Workflowdot

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. N-Benzyl- L -prolinol 99 53912-80-4 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Data of N-Benzyl-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-L-prolinol is a chiral amino alcohol derivative that serves as a versatile building block in organic synthesis, particularly in the development of chiral catalysts and pharmaceutical intermediates. Its rigid pyrrolidine ring and the presence of both a hydroxyl and a tertiary amine functional group make it a valuable synthon. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for monitoring reactions in which it is a participant. This guide provides a summary of the expected spectroscopic data for N-Benzyl-L-prolinol, along with detailed experimental protocols for acquiring such data.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of N-Benzyl-L-prolinol is expected to show distinct signals for the protons of the benzyl group and the prolinol moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Benzylic (CH₂) | 3.50 - 4.00 | Doublet of Doublets (AB quartet) | ~13-15 |

| Prolinol CH | 3.00 - 3.30 | Multiplet | - |

| Prolinol CH₂OH | 3.40 - 3.70 | Multiplet | - |

| Prolinol Ring CH₂ | 1.60 - 2.20 | Multiplet | - |

| Prolinol Ring CH₂ | 2.80 - 3.10 | Multiplet | - |

| Hydroxyl (OH) | Variable (broad singlet) | Singlet | - |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Quaternary (C) | 138 - 140 |

| Aromatic CH | 127 - 129 |

| Benzylic (CH₂) | 58 - 62 |

| Prolinol CH | 65 - 69 |

| Prolinol CH₂OH | 63 - 67 |

| Prolinol Ring CH₂ | 53 - 57 |

| Prolinol Ring CH₂ | 28 - 32 |

| Prolinol Ring CH₂ | 22 - 26 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in N-Benzyl-L-prolinol.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Predicted Major Fragments (m/z) | Identity |

| 191 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ (Prolinol ring fragment) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Benzyl-L-prolinol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Employ a relaxation delay of 2-5 seconds to ensure quantitative data, especially for quaternary carbons, although for routine identification, a shorter delay may be used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As N-Benzyl-L-prolinol is a liquid at room temperature, the simplest method is to prepare a neat sample.

-

Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of N-Benzyl-L-prolinol (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used. A common technique is Electrospray Ionization (ESI) coupled with a quadrupole or ion trap mass analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To obtain fragmentation data (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like N-Benzyl-L-prolinol.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Crystal Structure of (S)-1-N-Benzyl-prolinol and its Precursor, N-Benzyl-L-proline

Disclaimer: As of December 2025, a public domain crystal structure for (S)-1-N-Benzyl-prolinol has not been reported. This guide provides a comprehensive analysis of the crystal structure of its immediate synthetic precursor, N-Benzyl-L-proline, a closely related and structurally significant analogue. The crystallographic data and experimental methodologies presented for N-Benzyl-L-proline serve as a crucial reference for researchers, scientists, and drug development professionals interested in the conformational properties of N-benzylated proline derivatives.

Introduction: N-Substituted Proline Derivatives in Medicinal Chemistry

Proline and its derivatives are fundamental building blocks in the design and synthesis of novel therapeutics. The inherent conformational rigidity of the pyrrolidine ring in proline is a highly desirable feature in medicinal chemistry, as it allows for the precise control of molecular shape, which is critical for selective and high-affinity interactions with biological targets. N-substitution of the proline ring, as seen in N-Benzyl-L-proline and this compound, introduces further structural diversity and allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding potential. These modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is invaluable for structure-based drug design. This guide focuses on the crystal structure of N-Benzyl-L-proline, providing a foundational understanding that can inform the design of related molecules, including this compound.

Crystal Structure Analysis of N-Benzyl-L-proline

The crystal structure of N-Benzyl-L-proline has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 917386 . The crystallographic data provides key insights into the molecular conformation, intermolecular interactions, and packing arrangement in the solid state.

Quantitative Crystallographic Data

The key crystallographic parameters for N-Benzyl-L-proline are summarized in the table below. This data is essential for computational modeling and for understanding the precise geometry of the molecule in its crystalline form.

| Parameter | Value |

| CCDC Number | 917386 |

| Empirical Formula | C₁₂H₁₅NO₂ |

| Formula Weight | 205.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8935 (2) |

| b (Å) | 11.4983 (4) |

| c (Å) | 15.6319 (6) |

| α (°) | 90 |

| β (°) | 94.135 (2) |

| γ (°) | 90 |

| Volume (ų) | 1054.91 (6) |

| Z | 4 |

| Density (calculated) | 1.292 Mg/m³ |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| F(000) | 440 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections Collected | 4658 |

| Independent Reflections | 2420 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.098 |

| R indices (all data) | R1 = 0.045, wR2 = 0.103 |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and crystallization of high-purity compounds suitable for crystallographic analysis and further research.

Synthesis of N-Benzyl-L-proline

N-Benzyl-L-proline can be synthesized from L-proline and benzyl chloride in the presence of a base.[1]

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropyl alcohol (Isopropanol)

-

Benzyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.

-

Stir the mixture at 40°C until a clear solution is obtained.

-

Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40°C for 6 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 5-6.

-

Add chloroform to the mixture and stir overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter the precipitate and wash with acetone to yield the final white solid product of (S)-1-benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline).[1]

Crystallization of N-Benzyl-L-proline

Single crystals of N-Benzyl-L-proline suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system.

Procedure:

-

Dissolve the purified N-Benzyl-L-proline in a minimal amount of a suitable solvent, such as an ethanol-water mixture.

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Colorless, well-defined crystals will form as the solution becomes supersaturated.

Synthesis of this compound

This compound is synthesized by the reduction of an N-benzyl-L-proline ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

(S)-1-benzylpyrrolidine-2-carboxylic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

10% v/v Sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).

-

Prepare a solution of (S)-1-benzylpyrrolidine-2-carboxylic acid methyl ester in anhydrous THF.

-

In a separate flask, prepare a suspension of LiAlH₄ (a molar excess) in anhydrous THF under a nitrogen atmosphere.

-

Cool the LiAlH₄ suspension in an ice bath.

-

Slowly add the solution of the ester to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthetic Pathway and Experimental Workflow

The relationship between L-proline, N-Benzyl-L-proline, and this compound, along with the general workflow for crystal structure determination, is illustrated below.

References

Commercial Availability and Application of N-Benzyl-L-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, is a versatile and valuable building block in modern organic synthesis. Its rigid pyrrolidine backbone and the presence of both a hydroxyl and a tertiary amine functionality within a chiral framework make it an effective chiral auxiliary and ligand in a variety of asymmetric transformations. This technical guide provides an in-depth overview of the commercial availability of N-Benzyl-L-prolinol, its key physicochemical properties, and detailed protocols for its application in asymmetric synthesis, a critical aspect of pharmaceutical and agrochemical development.

Commercial Availability

N-Benzyl-L-prolinol is readily available from a range of chemical suppliers. The typical purity offered is 99% or higher. Researchers can acquire this compound in various quantities, from grams for laboratory-scale research to kilograms for process development and manufacturing.

Table 1: Commercial Suppliers of N-Benzyl-L-prolinol

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | N-Benzyl-L-prolinol, (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | 53912-80-4 | 99% | 5 g, 25 g |

| Chem-Impex | N-Benzyl-L-prolinol | 53912-80-4 | >98% | Inquire |

| Alkali Scientific | N-Benzyl-L-prolinol | 53912-80-4 | 99% | 5 g |

| Fisher Scientific | Sigma Aldrich N-Benzyl-L-Prolinol | 53912-80-4 | - | 5 g |

| ChemicalBook | (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 | - | Inquire |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Benzyl-L-prolinol is essential for its effective use in synthesis. The following table summarizes its key properties.[1][2][3][4]

Table 2: Physicochemical Data of N-Benzyl-L-prolinol

| Property | Value |

| Chemical Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 53912-80-4 |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 115-120 °C at 0.5 mmHg[1][2][3][4] |

| Density | 1.08 g/mL at 25 °C[1][2][3][4] |

| Refractive Index (n20/D) | 1.541[1][2][3][4] |

| Optical Activity ([α]20/D) | -72.7° (neat)[1][2][3][4] |

| Flash Point | 110 °C (230 °F) - closed cup[1][2] |

| SMILES String | OC[C@@H]1CCCN1Cc2ccccc2[1][2][3][4] |

| InChI Key | ZAIQBJPTOXDDKA-LBPRGKRZSA-N[1][2][3][4] |

Applications in Asymmetric Synthesis

N-Benzyl-L-prolinol is primarily utilized as a chiral auxiliary or a precursor to chiral ligands and catalysts in asymmetric synthesis. Its applications include the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[6] It serves as a precursor in the synthesis of proline-derived homochiral amine oxides and as a starting material for enantiomerically pure 3-hydroxypiperidine, a structural feature present in many natural products.[7]

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes two new stereocenters. Proline and its derivatives are well-established organocatalysts for this transformation. The following is a representative experimental protocol for an N-Benzyl-L-prolinol catalyzed asymmetric aldol reaction between an aldehyde and a ketone.

1. Preparation:

-

All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen.

-

Solvents and reagents should be anhydrous and of high purity.

2. Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Benzyl-L-prolinol (0.1 mmol, 10 mol%).

-

Add the desired anhydrous solvent (e.g., 2.0 mL of DMSO).

-

Stir the mixture at room temperature until the catalyst is fully dissolved.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

3. Addition of Reactants:

-

Add the ketone (e.g., acetone, 5.0 mmol, 5 equivalents) to the cooled catalyst solution.

-

Slowly add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1 equivalent) dropwise over 10-15 minutes.

4. Reaction Monitoring:

-

Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

5. Work-up:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral gas chromatography (GC).

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

The mechanism of the proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. This catalytic cycle is widely accepted for proline and its derivatives, including N-Benzyl-L-prolinol.

The catalytic cycle begins with the reaction of N-Benzyl-L-prolinol with a ketone to form an enamine intermediate, with the elimination of a water molecule. This enamine then attacks the aldehyde in a stereoselective manner to form an iminium ion intermediate. Hydrolysis of the iminium ion releases the chiral aldol product and regenerates the N-Benzyl-L-prolinol catalyst, allowing it to re-enter the catalytic cycle. The stereochemical outcome of the reaction is controlled by the chiral environment created by the N-Benzyl-L-prolinol catalyst in the transition state of the enamine-aldehyde addition step.

Conclusion

N-Benzyl-L-prolinol is a commercially accessible and highly effective chiral building block for asymmetric synthesis. Its utility in promoting stereoselective reactions, such as the asymmetric aldol reaction, makes it a valuable tool for researchers and professionals in the fields of drug discovery and development. The provided experimental protocol and mechanistic overview serve as a practical guide for the application of this versatile compound in the synthesis of enantiomerically enriched molecules.

References

- 1. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Physical properties of N-Benzyl-L-prolinol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-L-prolinol, a chiral amino alcohol, serves as a versatile building block in asymmetric synthesis and is of significant interest to researchers in medicinal chemistry and drug development. Its rigid pyrrolidine ring, derived from the amino acid L-proline, coupled with the benzyl protecting group, makes it a valuable chiral auxiliary and a precursor for more complex molecular architectures. A thorough understanding of its physical properties is fundamental for its effective application in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the melting and boiling points of N-Benzyl-L-prolinol, including methodologies for their determination.

Physical Properties of N-Benzyl-L-prolinol

The physical state of a compound is a critical parameter for its handling, storage, and application in chemical reactions. N-Benzyl-L-prolinol is consistently described as a liquid at standard ambient temperature and pressure. This observation indicates that its melting point is below room temperature. While a precise melting point is not extensively documented in readily available literature, its liquid form under normal laboratory conditions is a key physical characteristic.

The boiling point of N-Benzyl-L-prolinol has been reported under reduced pressure, which is a common practice for high-boiling-point liquids to prevent decomposition at elevated temperatures.

| Physical Property | Value | Conditions |

| Melting Point | Not explicitly reported (liquid at room temperature) | - |

| Boiling Point | 115-120 °C | at 0.5 mmHg |

Data sourced from chemical suppliers and databases.[1][2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of N-Benzyl-L-prolinol are not detailed in the available literature, standard methodologies are employed for such characterizations.

Determination of Melting Point

For substances that are liquid at room temperature, determining the melting point (or more accurately, the freezing point) involves cooling the substance until it solidifies and then gently warming it to observe the temperature at which it melts. A common laboratory method involves:

-

Sample Preparation: A small, pure sample of the liquid is placed in a capillary tube or a small test tube.

-

Cooling: The sample is slowly cooled in a controlled manner using a cooling bath (e.g., a dry ice/acetone slush or a cryocooler).

-

Observation: The temperature at which the first crystals appear (onset of freezing) and the temperature at which the entire sample solidifies are recorded.

-

Melting Point Determination: The solidified sample is then allowed to warm up slowly while being stirred. The temperature at which the first drop of liquid forms and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Boiling Point under Reduced Pressure

Given that N-Benzyl-L-prolinol has a high boiling point at atmospheric pressure, vacuum distillation is the standard method to determine its boiling point without causing thermal decomposition. The general procedure is as follows:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included to accurately measure the pressure within the system.

-

Sample and Boiling Chips: The distillation flask is charged with the N-Benzyl-L-prolinol sample and boiling chips to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.5 mmHg).

-

Heating: The distillation flask is heated gently and evenly using a heating mantle.

-

Boiling Point Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer placed at the vapor outlet to the condenser. This temperature, along with the corresponding pressure, is recorded as the boiling point. The temperature range over which the liquid distills is reported.

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a chemical compound like N-Benzyl-L-prolinol is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility of (S)-1-N-Benzyl-prolinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from synthetic chemistry to pharmaceutical formulation. This technical guide addresses the solubility of (S)-1-N-Benzyl-prolinol in organic solvents. Given the absence of publicly available quantitative solubility data for this specific chiral amino alcohol, this document serves as a comprehensive methodological framework. It provides detailed experimental protocols for determining solubility, a structured format for data presentation, and a visual representation of the experimental workflow. The aim is to empower researchers to generate reliable and reproducible solubility data, facilitating the effective use of this compound in their work.

Introduction

This compound, a chiral amino alcohol, is a valuable building block in asymmetric synthesis and catalysis. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in reaction media, for purification processes such as crystallization, and for the formulation of solutions with specific concentrations. Solubility data informs the choice of solvent for a particular application, impacting reaction kinetics, yield, and product purity.

This guide provides detailed experimental protocols for the systematic determination of the solubility of this compound, which is a liquid at room temperature. The methodologies described are based on widely accepted techniques for determining the thermodynamic solubility of liquid solutes in organic solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in an organic solvent typically involves the preparation of a saturated solution at a constant temperature, followed by the quantification of the solute concentration in that solution. The shake-flask method is a reliable technique for achieving equilibrium and preparing a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade or higher), e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Dichloromethane, etc.

-

Analytical Balance (readable to at least 0.1 mg)

-

Thermostatic Shaker or orbital shaker in a temperature-controlled environment

-

Glass Vials with screw caps and PTFE septa

-

Syringes and Syringe Filters (e.g., 0.22 µm PTFE)

-

Volumetric Flasks and Pipettes

-

Quantification Instrument:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

UV-Vis Spectrophotometer

-

Rotary Evaporator and Vacuum Oven (for gravimetric analysis)

-

Preparation of a Saturated Solution (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Sample Preparation : To a series of glass vials, add a measured volume of the chosen organic solvent (e.g., 5 or 10 mL).

-

Addition of Solute : Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved liquid phase of the prolinol derivative.

-

Equilibration : Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended. Preliminary experiments can be conducted to determine the minimum time required to achieve a stable concentration.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation. Alternatively, the vials can be centrifuged to expedite this process.

-

Sample Collection : Carefully withdraw a clear aliquot of the supernatant (the solvent saturated with the solute) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of the undissolved solute.

Quantification of Solute Concentration

The concentration of this compound in the filtered saturated solution can be determined by several methods.

The HPLC method is highly accurate and allows for the separation of the analyte from any potential impurities.

-

Method Development : Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination : Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. The original concentration of the saturated solution can then be calculated by accounting for the dilution factor.

The gravimetric method is a straightforward technique that relies on the precise weighing of the solute after evaporating the solvent.[1]

-

Sample Measurement : Accurately weigh a clean, dry evaporating dish. Transfer a precise volume (e.g., 2 mL) of the filtered saturated solution into the dish and record the exact volume.

-

Solvent Evaporation : Gently evaporate the solvent from the dish using a rotary evaporator or by placing it in a fume hood.

-

Drying : Once the solvent is removed, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Final Weighing : Allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation : The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Quantification |

| e.g., Methanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., Gravimetric |

| e.g., Isopropanol | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., HPLC |

| e.g., Ethyl Acetate | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., HPLC |

| e.g., Toluene | e.g., 25 | Record Experimental Data | Calculate from g/100 mL | e.g., Gravimetric |

Note: This table is a template for recording experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Chirality and Optical Rotation of N-Benzyl-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-L-prolinol, a chiral amino alcohol, is a versatile building block in asymmetric synthesis and pharmaceutical development. Its rigid pyrrolidine ring, derived from the naturally occurring amino acid L-proline, provides a defined stereochemical environment, making it an effective chiral auxiliary and ligand in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chirality and optical rotation of N-Benzyl-L-prolinol, including its synthesis, physical properties, and role in stereoselective reactions. Detailed experimental protocols for its synthesis and the measurement of its optical rotation are provided, along with a visualization of its catalytic role in asymmetric aldol reactions.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Such molecules are termed "chiral" and the two mirror-image forms are called enantiomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. A chiral compound will rotate the plane of polarized light, a phenomenon known as optical activity.[1] The direction and magnitude of this rotation are characteristic of a specific enantiomer.

N-Benzyl-L-prolinol, with its stereocenter at the C2 position of the pyrrolidine ring inherited from L-proline, is an optically active compound. The "L" designation refers to the specific configuration of this chiral center. Its enantiomer would be N-Benzyl-D-prolinol. The ability to exist in enantiomerically pure forms is crucial for its application in the synthesis of pharmaceuticals, where the biological activity of a drug is often dependent on its stereochemistry.

Physicochemical Properties and Optical Rotation Data

The optical rotation of a chiral compound is a key parameter for its identification and characterization, particularly for assessing its enantiomeric purity. The specific rotation ([α]) is a standardized measure of this property.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Liquid |

| Boiling Point | 115-120 °C at 0.5 mmHg |

| Density | 1.08 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.541 |

| Specific Optical Rotation | [α]₂₀/D = -72.7° (neat) |

| [α]₂₀/D = -40°, c = 5 in ethanol | |

| [α]₂₅/D = -30° |

Experimental Protocols

Synthesis of N-Benzyl-L-prolinol

The synthesis of N-Benzyl-L-prolinol is typically achieved in a two-step process starting from the readily available chiral precursor, L-proline. The first step involves the N-benzylation of L-proline, followed by the reduction of the carboxylic acid functionality.

Step 1: Synthesis of N-Benzyl-L-proline

This procedure is adapted from established methods for the N-alkylation of amino acids.[2]

-

Materials: L-proline, Potassium hydroxide (KOH), Isopropanol, Benzyl chloride, Chloroform, Hydrochloric acid (HCl), Acetone.

-

Procedure:

-

Dissolve L-proline (1.0 eq) and potassium hydroxide (4.0 eq) in isopropanol with stirring at 40 °C until the solution becomes clear.

-

Add benzyl chloride (1.5 eq) to the solution and continue stirring at 40 °C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter the solid, wash with acetone, to afford N-Benzyl-L-proline as a white solid.[2]

-

Step 2: Reduction of N-Benzyl-L-proline to N-Benzyl-L-prolinol

This procedure is a general method for the reduction of N-protected amino acids using lithium aluminum hydride (LAH).[3]

-

Materials: N-Benzyl-L-proline, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF), Ethyl ether, 15% aqueous Sodium hydroxide (NaOH), Anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous THF.

-

Slowly add a solution of N-Benzyl-L-proline in anhydrous THF to the LAH suspension. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Filter the resulting white precipitate and wash the filter cake with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Benzyl-L-prolinol.

-

Measurement of Optical Rotation

The following is a general procedure for determining the specific optical rotation of a neat liquid sample using a polarimeter.[4]

-

Instrumentation: A standard polarimeter.

-

Procedure:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up for at least 10 minutes.

-

Calibrate the instrument by taking a zero reading with an empty, clean polarimeter cell.

-

Carefully fill the polarimeter cell (of a known path length, typically 1 decimeter) with N-Benzyl-L-prolinol, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and measure the observed optical rotation (α). Record the temperature at which the measurement is taken.

-

The specific rotation ([α]) for a neat liquid is calculated using the following formula: [α]ᵀλ = α / (l × d) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

d = density of the liquid in g/mL

-

T = temperature in degrees Celsius

-

λ = wavelength of the light source (e.g., D for the sodium D-line)

-

-

Role in Asymmetric Synthesis

N-Benzyl-L-prolinol is widely used as a chiral auxiliary and catalyst in asymmetric synthesis. Its utility stems from its ability to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Asymmetric Aldol Reaction

One of the key applications of proline and its derivatives is in catalyzing asymmetric aldol reactions. The following diagram illustrates a plausible catalytic cycle for a direct asymmetric aldol reaction catalyzed by N-Benzyl-L-prolinol.

Caption: Catalytic cycle of an N-Benzyl-L-prolinol catalyzed asymmetric aldol reaction.

In this proposed mechanism, N-Benzyl-L-prolinol reacts with a ketone to form a nucleophilic enamine intermediate. The chiral environment of the catalyst directs the enamine to attack one face of the aldehyde preferentially. This stereoselective attack is often rationalized by the formation of a hydrogen-bonded, chair-like transition state, which minimizes steric interactions. Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the N-Benzyl-L-prolinol catalyst.

Applications in Drug Development

The conformational rigidity imparted by the pyrrolidine ring of proline and its derivatives is a highly desirable feature in drug design. N-Benzyl-L-prolinol serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents. The benzyl group provides a hydrophobic moiety that can engage in favorable interactions with biological targets. Its use in asymmetric synthesis ensures the production of enantiomerically pure drugs, which is critical as different enantiomers can have vastly different pharmacological activities and toxicities. Proline derivatives are integral to the structure of many enzyme inhibitors and receptor ligands, with applications in areas such as oncology and neurology.

Conclusion

N-Benzyl-L-prolinol is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, characterized by its negative optical rotation, makes it an indispensable tool for the synthesis of enantiomerically pure compounds. The experimental protocols provided herein offer a practical guide for its synthesis and characterization. The visualization of its role in the asymmetric aldol reaction highlights the fundamental principles of organocatalysis and stereochemical control. For researchers and professionals in drug development, a thorough understanding of the properties and applications of N-Benzyl-L-prolinol is essential for the design and synthesis of the next generation of chiral therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Prolinol-Derived Chiral Auxiliaries: A Technical Guide

Abstract

Derived from the readily available and inexpensive chiral pool amino acid, proline, prolinol has emerged as a foundational scaffold for the development of a diverse and powerful class of chiral auxiliaries. These auxiliaries have become indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules, a critical aspect of modern drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and application of key prolinol-derived chiral auxiliaries. It includes detailed experimental protocols for their synthesis and use in seminal asymmetric transformations, alongside tabulated quantitative data to facilitate comparison and application. Mechanistic insights and logical workflows are further elucidated through detailed diagrams.

Introduction: The Core Principles of Prolinol-Derived Chiral Auxiliaries

The fundamental concept underpinning the use of chiral auxiliaries is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs a subsequent chemical transformation to occur with a high degree of stereoselectivity, leading to the formation of a new stereocenter in a predictable manner. Following the reaction, the auxiliary is cleaved from the product, ideally in a non-destructive fashion, allowing for its recovery and reuse.[1]

Prolinol-derived auxiliaries excel in this role due to several key features. The inherent chirality of prolinol, derived from natural L- or D-proline, provides a robust stereochemical foundation.[1] Furthermore, the presence of both a hydroxyl and a secondary amine group offers versatile handles for chemical modification, allowing for the synthesis of a wide array of auxiliary structures. These auxiliaries typically exert stereocontrol through the formation of rigid, chelated transition states, where the pyrrolidine ring and its substituents create a sterically and electronically biased environment, dictating the facial selectivity of reagent attack.[1]

Historical Perspective: Key Milestones and Pioneers

The development of prolinol-derived chiral auxiliaries has been marked by several seminal contributions that have profoundly impacted the field of asymmetric synthesis.

-

1970s: The foundational work on proline-catalyzed asymmetric aldol reactions by Hajos, Parrish, Eder, Sauer, and Wiechert laid the groundwork for the use of proline and its derivatives in stereocontrolled transformations.[2]

-

1976: E. J. Corey and Dieter Enders pioneered the use of prolinol-derived chiral hydrazones for the asymmetric alkylation of ketones and aldehydes.[1][3] This led to the development of the highly effective SAMP/RAMP auxiliaries.

-

1981: Itsuno and co-workers reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones.[4]

-

1987: E. J. Corey, along with Bakshi and Shibata, significantly advanced this concept by developing chiral oxazaborolidine catalysts derived from prolinol, leading to the widely adopted Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method provides a reliable and highly enantioselective route to chiral secondary alcohols.[4][5][6]

These pioneering efforts established prolinol derivatives as a cornerstone of asymmetric synthesis, inspiring further research into novel auxiliary designs and applications.

Major Classes of Prolinol-Derived Chiral Auxiliaries

The versatility of the prolinol scaffold has given rise to several distinct classes of chiral auxiliaries, each with its own domain of application.

Prolinol Ethers: The SAMP/RAMP Hydrazone Method

Among the most well-established prolinol-derived auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Developed by Dieter Enders and his group, these auxiliaries are particularly effective for the asymmetric α-alkylation of aldehydes and ketones.[1][3]

3.1.1. Synthesis of SAMP and RAMP

The synthesis of SAMP begins with the reduction of (S)-proline to (S)-prolinol, followed by O-methylation and subsequent conversion of the amino group to a hydrazine.[1] A detailed and optimized procedure that avoids hazardous nitrosamine intermediates has been published in Organic Syntheses.[7]

3.1.2. Application in Asymmetric Alkylation

The SAMP/RAMP hydrazone alkylation method is a robust three-step sequence:[1][8]

-

Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form the corresponding chiral hydrazone.[8]

-

Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate adopts a rigid, chelated conformation, where the lithium cation is coordinated to the methoxy oxygen.[9] This conformation effectively blocks one face of the azaenolate, directing the approach of an electrophile to the opposite face with high stereoselectivity.[8][9]

-

Auxiliary Cleavage: The alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to afford the α-alkylated ketone or aldehyde and recover the auxiliary.[1]

3.1.3. Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP

The following is a representative protocol adapted from Organic Syntheses.[10]

-

Hydrazone Formation: A mixture of SAMP (3.9 g, 3.0 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60°C under an argon atmosphere overnight. The crude hydrazone is purified by short-path distillation.[10]

-

Alkylation: The purified hydrazone is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of lithium diisopropylamide (LDA) in ether is added, and the mixture is stirred. The reaction is then cooled to -110°C, and an alkyl halide (e.g., methyl iodide) is added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

-

Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is quenched, and the desired α-alkylated ketone is isolated after workup and purification.[10]

3.1.4. Quantitative Data for SAMP/RAMP Alkylation

| Ketone/Aldehyde | Electrophile | Auxiliary | Yield (%) | de/ee (%) | Reference |

| 3-Pentanone | CH₃I | SAMP | 56-58 | ≥97 (ee) | [10] |

| Cyclohexanone | C₂H₅I | RAMP | 85 | 95 (de) | [1] |

| Propanal | C₆H₅CH₂Br | SAMP | 70 | 96 (de) | [1] |

| Oxetan-3-one | C₆H₅CH₂Br | SAMP | 65 | 84 (ee) | [11] |

Prolinol-Derived Oxazaborolidines: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly efficient and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][12] The reaction employs a chiral oxazaborolidine catalyst, which is typically prepared from (S)- or (R)-prolinol, and a stoichiometric borane source, such as BH₃·THF.[4][5]

3.2.1. Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction involves the following key steps:[4][5][13]

-

Catalyst-Borane Complex Formation: Borane coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[5][13]

-

Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The steric bulk of the catalyst directs the ketone to coordinate in a specific orientation.[5]

-

Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state.[5] This hydride transfer is highly face-selective, leading to the formation of the chiral alcohol with high enantiomeric excess.

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the active catalyst for the next catalytic cycle.[5]

3.2.2. Experimental Protocol: CBS Reduction of Acetophenone

The following is a general procedure for the CBS reduction.

-

Catalyst Preparation (in situ): To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1-10 mol%) in anhydrous THF at 0°C is added a solution of BH₃·THF (1.0 M in THF, 1.0-1.5 equivalents). The mixture is stirred for 15 minutes.

-

Reduction: A solution of the ketone (e.g., acetophenone, 1.0 equivalent) in anhydrous THF is added dropwise to the catalyst solution at -78°C. The reaction mixture is stirred for 1-2 hours at this temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The chiral alcohol is purified by column chromatography.